![molecular formula C19H12BrCl2NO4S2 B11674940 ((5E)-5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B11674940.png)

((5E)-5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

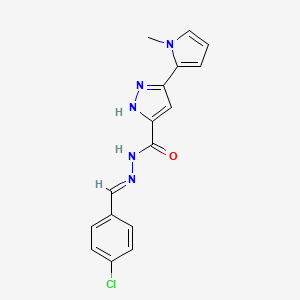

L'acide ((5E)-5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidène}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acétique est un composé organique complexe appartenant à la classe des thiazolidinones. Ce composé se caractérise par sa structure unique, qui comprend un cycle thiazolidinone, un groupe benzylidène bromé et une fraction éther dichlorobenzylique. Il a suscité un intérêt dans divers domaines de recherche en raison de ses activités biologiques potentielles et de ses applications en chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acide ((5E)-5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidène}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acétique implique généralement plusieurs étapes :

Formation du cycle thiazolidinone : L'étape initiale implique la condensation d'un aldéhyde approprié avec un thioamide pour former le cycle thiazolidinone.

Éthérification : La fraction éther dichlorobenzylique est introduite par une réaction d'éthérification, où le groupe hydroxyle du benzylidène est mis à réagir avec le chlorure de 2,4-dichlorobenzyl en présence d'une base.

Assemblage final : La dernière étape implique le couplage du benzylidène bromé et du cycle thiazolidinone en conditions basiques pour obtenir le composé cible.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela comprend l'utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions réactionnelles, ainsi que des techniques de purification telles que la recristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle thiazolidinone, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle dans le cycle thiazolidinone, le transformant en groupe hydroxyle.

Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Les agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme l'acide nitrique pour la nitration ou les halogènes pour l'halogénation.

Principaux produits

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés hydroxylés.

Substitution : Dérivés nitrés ou halogénés.

Applications De Recherche Scientifique

Chimie

En chimie, l'acide ((5E)-5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidène}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acétique est utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer diverses transformations chimiques et de développer de nouvelles méthodologies de synthèse.

Biologie et médecine

En recherche biologique et médicinale, ce composé a montré un potentiel en tant qu'agent antimicrobien et anticancéreux. Sa capacité à interagir avec des cibles biologiques telles que les enzymes et les récepteurs en fait un candidat intéressant pour le développement de médicaments. Des études ont démontré son efficacité à inhiber la croissance de certaines souches bactériennes et de lignées cellulaires cancéreuses.

Industrie

Dans le secteur industriel, l'acide ((5E)-5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidène}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acétique est utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques. Son incorporation dans les polymères et les revêtements peut améliorer leur stabilité thermique et leur résistance à la dégradation.

Mécanisme d'action

Le mécanisme d'action de l'acide ((5E)-5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidène}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acétique implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif, empêchant ainsi l'accès du substrat. De plus, il peut moduler l'activité des récepteurs en agissant comme un agoniste ou un antagoniste, influençant les voies de signalisation cellulaire.

Mécanisme D'action

The mechanism of action of 2-[(5E)-5-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Composés similaires

Thiazolidinediones : Ces composés partagent la structure cyclique thiazolidinone, mais diffèrent par leurs substituants et leurs activités biologiques.

Dérivés benzylidènes : Les composés avec des groupes benzylidènes présentent une réactivité chimique similaire, mais peuvent varier dans leurs effets biologiques.

Unicité

L'acide ((5E)-5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidène}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acétique est unique en raison de sa combinaison d'un groupe benzylidène bromé et d'une fraction éther dichlorobenzylique. Cet arrangement structurel confère des propriétés chimiques et biologiques distinctes, faisant de lui un composé polyvalent pour diverses applications.

Propriétés

Formule moléculaire |

C19H12BrCl2NO4S2 |

|---|---|

Poids moléculaire |

533.2 g/mol |

Nom IUPAC |

2-[(5E)-5-[[5-bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |

InChI |

InChI=1S/C19H12BrCl2NO4S2/c20-12-2-4-15(27-9-10-1-3-13(21)7-14(10)22)11(5-12)6-16-18(26)23(8-17(24)25)19(28)29-16/h1-7H,8-9H2,(H,24,25)/b16-6+ |

Clé InChI |

YQFPNWIOCSQBLV-OMCISZLKSA-N |

SMILES isomérique |

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Br)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O |

SMILES canonique |

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Br)C=C3C(=O)N(C(=S)S3)CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethyl-N'-[(1E)-1-phenylethylidene]furan-3-carbohydrazide](/img/structure/B11674858.png)

![2-Ethoxyethyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11674859.png)

![11-(4-fluorophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11674872.png)

![N'-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11674881.png)

![6-chloro-10-(2-methylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11674887.png)

![N'-[(E)-(3-tert-butyl-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11674903.png)

![N'-[(E)-(3-nitrophenyl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B11674904.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11674906.png)

![(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674911.png)

![N'-[(1E)-1-(4-bromophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11674917.png)

![(5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674918.png)